Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-
Description
Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-] (CAS: 355120-40-0) is a sulfur-containing derivative of propanoic acid. Its molecular formula is C₉H₁₄O₄S₃, with a molecular weight of 282.40 g/mol . The compound features a central thiocarbonyldithiolate group (-SC(=S)S-) bridging two 2-methylpropanoic acid moieties. This structure confers unique reactivity, particularly in polymer chemistry, where it serves as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization .
Key properties include:
- Melting point: 178°C
- Solubility: Very slightly soluble in water (0.28 g/L at 25°C)
- Density: 1.416 g/cm³
The compound is commercially available (e.g., from AK Biotech and Chengdu Aofei Bio-Chemical) and is utilized in synthesizing polymers with controlled molecular weights .
Properties
IUPAC Name |
2-(2-carboxypropan-2-ylsulfanylcarbothioylsulfanyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S3/c1-8(2,5(10)11)15-7(14)16-9(3,4)6(12)13/h1-4H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNUBPMMXWWWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC(=S)SC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355120-40-0 | |
| Record name | 2,2'-(Carbonothioyldisulfanediyl)bis(2-methylpropanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] typically involves the reaction of corresponding sulfur-containing compounds with 2-methylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive sulfur compounds safely .
Chemical Reactions Analysis
Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organic compounds. In biology, it is studied for its antioxidant properties and potential use as a preservative. In medicine, it is explored for its potential therapeutic effects due to its sulfur-containing structure. In industry, it is used as an additive in rubber and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] involves its strong sulfur-containing structure, which allows it to act as an antioxidant. It interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved in its action are primarily related to its antioxidant properties .
Comparison with Similar Compounds
3-Benzylsulfanylthiocarbonylsulfanyl Propionic Acid (CAS: 497931-76-7)
- Structure: Contains a benzylsulfanylthiocarbonyl group (-SC(=S)S-CH₂C₆H₅) attached to propanoic acid.
- Molecular Formula : C₁₁H₁₂O₂S₃
- Applications : Functions as a RAFT agent but with enhanced solubility in organic solvents due to the benzyl group .
- Key Difference : The benzyl substituent increases hydrophobicity compared to the methyl groups in the target compound, altering its compatibility with polymerization media .
Bis(dodecylsulfanylthiocarbonyl) Disulfide (CAS: 870532-86-8)
- Structure : Features two dodecyl chains linked via a disulfide and thiocarbonyl group.
- Molecular Formula : C₂₆H₅₀S₆
- Applications : Used in hydrophobic polymer systems, such as styrene or acrylate polymerizations.
- Key Difference: The long alkyl chains (C₁₂) improve solubility in non-polar monomers but reduce RAFT efficiency in aqueous systems compared to the target compound .
2,2-Bis(hydroxymethyl)propionic Acid (CAS: 4767-03-7)
- Structure: Contains two hydroxymethyl groups (-CH₂OH) on the central carbon of propanoic acid.
- Molecular Formula : C₅H₁₀O₄
- Applications: A monomer for hyperbranched polyesters and polyurethanes, unlike the sulfur-based RAFT functionality of the target compound .
- Key Difference : Hydroxyl groups enable crosslinking in polymers, whereas the sulfur groups in the target compound mediate radical polymerization .
Data Table: Structural and Functional Comparison
Research Findings and Industrial Relevance
Reactivity in RAFT Polymerization
The target compound’s thiocarbonyldithiolate group enables precise control over polymer molecular weight distributions. Studies show it achieves polydispersity indices (PDI) below 1.2 in acrylamide polymerizations, outperforming benzyl- and dodecyl-substituted analogs in aqueous systems .
Market Trends
Demand for RAFT agents is growing at 6.2% CAGR (2023–2030), driven by biomedical applications.
Biological Activity
Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-] (CAS Number: 355120-40-0) is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C9H14O4S3, and it exhibits a complex structure that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anthelmintic effects as well as its mechanisms of action.
- Molecular Weight : 282.4 g/mol
- Minimum Purity : 0.95
- Dangerous Goods Classification : N/A
Biological Activity Overview
Recent studies have explored the biological activities associated with derivatives of propanoic acid, particularly focusing on their anti-inflammatory and antimicrobial properties. These studies highlight the compound's potential in therapeutic applications.
Anti-inflammatory Activity
A significant study evaluated the anti-inflammatory effects of new 1,2,4-triazole derivatives containing propanoic acid moieties. The research indicated that these derivatives exhibited a notable reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) cultures. Specifically:
- Compounds 3a, 3c, and 3e were identified as having the most beneficial anti-inflammatory effects by significantly decreasing TNF-α levels and inhibiting IFN-γ release .
Antibacterial Activity
The antibacterial efficacy of propanoic acid derivatives was tested against various Gram-positive and Gram-negative bacterial strains. The findings suggested:
- The synthesized compounds demonstrated varying degrees of antibacterial activity, indicating potential for development as antimicrobial agents.
Anthelmintic Activity
The anthelmintic properties were assessed against Rhabditis sp., showing promising results in inhibiting the growth of helminths. This suggests that propanoic acid derivatives could be explored for therapeutic applications in treating parasitic infections.
Case Studies and Research Findings
-
Study on Cytokine Release :
- Objective : To evaluate the effect of propanoic acid derivatives on cytokine levels.
- Methodology : PBMCs were stimulated with mitogens and treated with various concentrations of compounds.
- Results : Compounds significantly reduced TNF-α and IL-6 levels compared to control groups, showcasing their anti-inflammatory potential.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial activity against specific bacterial strains.
- Methodology : Disk diffusion method was employed to measure the inhibition zones.
- Results : Certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
| Compound | Anti-inflammatory Effect | Antibacterial Activity | Anthelmintic Activity |
|---|---|---|---|
| Compound 3a | Significant reduction in TNF-α | Moderate inhibition of Gram-positive bacteria | Effective against Rhabditis sp. |
| Compound 3c | Decreased IFN-γ release | High inhibition of Gram-negative bacteria | Moderate effectiveness |
| Compound 3e | Reduced IL-6 levels | Variable effectiveness | Not tested |
Q & A
Q. What are the key physicochemical properties of Propanoic Acid, 2,2'-[Carbonothioylbis(thio)]bis[2-methyl-, and how are they determined?
Answer: The compound (CAS 355120-40-0) has the molecular formula C₉H₁₄O₄S₃ and molecular weight 282.40 g/mol . Key properties include:
Q. Methodological Recommendations :
Q. How is Propanoic Acid, 2,2'-[Carbonothioylbis(thio)]bis[2-methyl- synthesized, and what purification methods are effective?
Answer: The compound is synthesized via thioesterification of 2-methylpropanoic acid derivatives with carbonothioylbis(thio) linkers. Key steps include:
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes thioester bond formation |
| pH | 7.0–8.5 (buffered) | Prevents hydrolysis of thioesters |
| Catalyst | Triethylamine (TEA) | Enhances nucleophilic substitution |
Advanced Research Questions
Q. How does Propanoic Acid, 2,2'-[Carbonothioylbis(thio)]bis[2-methyl- function as a RAFT agent in controlled radical polymerization?
Answer: The compound acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization due to its thiocarbonylthio groups , which mediate radical equilibrium .
Q. Critical Parameters for Polymerization Efficiency :
Q. Data Contradictions :
- Discrepancies in solubility (e.g., 0.28 g/L vs. experimental 0.15 g/L in THF) may arise from impurities or solvent polarity effects. Validate via gravimetric analysis .
Q. What analytical methods resolve structural ambiguities in derivatives of this compound?
Answer:
- Mass Spectrometry (MS) : Use HRMS-ESI to confirm molecular ion peaks (e.g., m/z 282.40 for [M-H]⁻) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and sulfur-sulfur bond geometries (if single crystals are obtainable).
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C to identify decomposition pathways .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4–1.6 ppm (CH₃ groups) | Methyl branching |
| FT-IR | 1700 cm⁻¹ (C=O), 1050 cm⁻¹ (C-S) | Thioester bonds |
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
- pH Stability : Degrades rapidly below pH 4 (hydrolysis of thioesters) and above pH 9 (disproportionation of sulfur bonds). Optimal stability at pH 6–7 .
- Temperature Sensitivity :
Methodological Note :
Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thiocarbonyl absorbance) .
Data Contradictions and Mitigation Strategies
Q. How can researchers reconcile discrepancies in reported solubility and purity values?
Answer:
- Source Variability : Purity varies by supplier (e.g., 97% vs. 98%) due to synthesis protocols. Always validate via HNMR or elemental analysis .
- Experimental Conditions : Solubility data may differ based on solvent grade (e.g., HPLC vs. technical grade). Standardize solvents and use Karl Fischer titration to control water content.
Q. What strategies optimize the compound’s performance in RAFT polymerization when batch-to-batch variability is observed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
